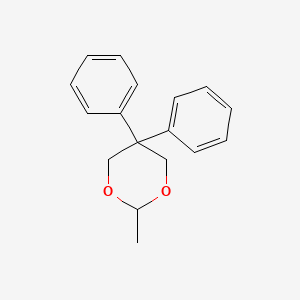
2-Methyl-5,5-diphenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,5-diphenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic acetals with a six-membered ring structure containing two oxygen atoms. This compound is characterized by the presence of a methyl group and two phenyl groups attached to the dioxane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5,5-diphenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of benzophenone with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,5-diphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorine (Cl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Benzophenone and other carbonyl derivatives.
Reduction: Alcohols and other reduced forms of the dioxane ring.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Methyl-5,5-diphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-5,5-diphenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The phenyl groups contribute to the compound’s stability and ability to undergo electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2,2-diphenyl-1,3-dioxane
- 2-Ethyl-5,5-dimethyl-1,3-dioxane
Uniqueness
2-Methyl-5,5-diphenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
54957-99-2 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methyl-5,5-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C17H18O2/c1-14-18-12-17(13-19-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
OFOQGSCQDFWXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















